3-Ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
3-Ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with ethoxy, fluoro, and dioxaborolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:
Borylation Reaction:
Fluorination and Ethoxylation: The fluorine and ethoxy groups are introduced through selective halogenation and subsequent substitution reactions.
Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: The dioxaborolan group is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic cycles, particularly in Suzuki-Miyaura coupling reactions.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
Suzuki-Miyaura Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The dioxaborolan group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Molecular Targets and Pathways:
Palladium Catalysts: The compound interacts with palladium catalysts to facilitate the coupling reaction.
Aryl Halides: The aryl halide substrates are the primary targets in the coupling reaction.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness:
- Functional Groups: The combination of ethoxy, fluoro, and dioxaborolan groups in 3-Ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde provides unique reactivity and versatility in organic synthesis.
- Applications: Its specific structure makes it particularly suitable for Suzuki-Miyaura coupling reactions, offering advantages in the synthesis of biaryl compounds.
Properties
Molecular Formula |
C15H20BFO4 |
---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H20BFO4/c1-6-19-12-8-7-11(10(9-18)13(12)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 |
InChI Key |
CFHBGLJDAUMPIM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC)F)C=O |
Origin of Product |
United States |
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